molecular formula C27H34O12 B1199732 Eucommin A CAS No. 99633-12-2

Eucommin A

Cat. No.: B1199732
CAS No.: 99633-12-2
M. Wt: 550.6 g/mol
InChI Key: GLGVEKKQPFRBAS-UOVCOODASA-N
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Description

Eucommin A is a lignan glycoside isolated from the bark of Eucommia ulmoides, a plant commonly used in traditional Chinese medicine. It is known for its various pharmacological properties and is a structural derivative of carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eucommin A can be synthesized through the extraction of Eucommia ulmoides bark. The process involves the following steps:

    Extraction: The bark is collected and dried.

    Isolation: The extract is filtered, and the filtrate is evaporated to dryness.

Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation procedures but on a larger scale. The use of advanced chromatographic methods ensures the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Eucommin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Eucommin A exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Eucommin A is compared with other lignan glycosides such as:

  • Olivil 4’, 4"-di-O-β-D-glucopyranoside
  • 1-Hydroxypinoresinol 4’, 4"-di-O-β-D-glucopyranoside
  • Syringaresinol O-β-D-glucopyranoside

Uniqueness: this compound is unique due to its specific glycosidic linkage and the presence of medioresinol as its aglycone. This structural uniqueness contributes to its distinct pharmacological properties .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O12/c1-33-17-6-12(4-5-16(17)29)24-14-10-37-25(15(14)11-36-24)13-7-18(34-2)26(19(8-13)35-3)39-27-23(32)22(31)21(30)20(9-28)38-27/h4-8,14-15,20-25,27-32H,9-11H2,1-3H3/t14-,15-,20+,21+,22-,23+,24+,25+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGVEKKQPFRBAS-UOVCOODASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331967
Record name Eucommin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99633-12-2
Record name Eucommin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99633-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eucommin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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